N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide

Kinase inhibition ABL1 Structure-activity relationship

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide (CAS 391874-61-6) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl-benzamide class, a scaffold associated with kinase inhibition and Wnt signaling modulation. Its structure integrates three key pharmacophoric elements: a 2-chloro-6-fluorobenzamide moiety, a 1,3,4-thiadiazole core, and a 4-bromobenzylthio substituent at the thiadiazole 5-position.

Molecular Formula C16H10BrClFN3OS2
Molecular Weight 458.75
CAS No. 391874-61-6
Cat. No. B2805380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide
CAS391874-61-6
Molecular FormulaC16H10BrClFN3OS2
Molecular Weight458.75
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)F
InChIInChI=1S/C16H10BrClFN3OS2/c17-10-6-4-9(5-7-10)8-24-16-22-21-15(25-16)20-14(23)13-11(18)2-1-3-12(13)19/h1-7H,8H2,(H,20,21,23)
InChIKeyYYAHEULVGXRYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 391874-61-6: Sourcing and Structural Profile of a 1,3,4-Thiadiazole-Benzamide Research Compound


N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide (CAS 391874-61-6) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl-benzamide class, a scaffold associated with kinase inhibition and Wnt signaling modulation [1]. Its structure integrates three key pharmacophoric elements: a 2-chloro-6-fluorobenzamide moiety, a 1,3,4-thiadiazole core, and a 4-bromobenzylthio substituent at the thiadiazole 5-position. The compound has a molecular weight of 458.75 g/mol, a computed XLogP3-AA of 5.3, and a topological polar surface area of 108 Ų, indicating moderate lipophilicity and limited hydrogen bonding capacity [2]. No published bioactivity data specific to this CAS number were identified in peer-reviewed literature, patents, or public bioassay databases as of the search date; available information is limited to vendor-supplied identity and computed properties [2].

Why 1,3,4-Thiadiazole-Benzamide Analogs Cannot Be Interchanged: The Case for CAS 391874-61-6


The 1,3,4-thiadiazole-2-yl-benzamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to both the benzamide substitution pattern and the thiadiazole 5-position appendage. In the Abl tyrosine kinase inhibitor series reported by Radi et al., the 4-bromobenzylthio substituent was a critical determinant of potency, with Ki values varying by orders of magnitude upon modification of the benzamide ring halogenation pattern [1]. Similarly, the Wnt pathway patent WO2016131808A1 demonstrates that combinatorial variation of the benzamide (R₁) and thioether (R₂) substituents generates compounds with divergent target engagement profiles [2]. CAS 391874-61-6 bears a unique ortho-chloro/ortho-fluoro benzamide arrangement combined with a 4-bromobenzylthio group—a substitution constellation not replicated in any single commercially available analog. This dual-ortho halogenation pattern is expected to influence both the conformational preference of the benzamide carbonyl and the compound's metabolic stability relative to mono-halogenated or para-substituted analogs [3]. Generic substitution with a close analog (e.g., the 4-chlorobenzamide variant NSC 1327207 or the butylthio analog) would therefore alter key molecular recognition features, invalidating any structure-based experimental comparisons.

CAS 391874-61-6: Structural and Physicochemical Differentiation Evidence Versus Closest Analogs


Benzamide Halogenation Pattern: Ortho-Cl/F vs. Para-Cl or Para-F Analogs

CAS 391874-61-6 incorporates a 2-chloro-6-fluorobenzamide moiety, generating a dual-ortho halogenated benzamide. The closest characterized analogs—NSC 1327207 (4-chlorobenzamide) and NSC 3643794 (4-fluorobenzamide)—bear single para-halogen substitutions. In the Abl kinase SAR series, the benzamide halogenation pattern critically modulates potency: compounds with ortho-substituted benzamides exhibited altered hydrogen-bonding geometry with the hinge region compared to para-substituted counterparts, leading to differential Ki values [1]. The dual-ortho Cl/F pattern of CAS 391874-61-6 is distinct from all analogs with reported Abl Ki data, predicting a unique binding mode that cannot be extrapolated from single-halogen para-substituted data [2].

Kinase inhibition ABL1 Structure-activity relationship

Thiadiazole 5-Position Linker: Benzylthio vs. Direct Phenyl or Alkylthio Attachment

The 5-position of the 1,3,4-thiadiazole core in CAS 391874-61-6 is occupied by a 4-bromobenzylthio (-SCH₂-C₆H₄-Br) group, which introduces a flexible methylene spacer between the sulfur atom and the 4-bromophenyl ring. This contrasts with CAS 391862-76-3 (N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide), where the 4-bromophenyl group is directly attached to the thiadiazole without a thioether linker, and with the butylthio analog (N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide), which replaces the aromatic benzyl group with an aliphatic chain . In the 1,3,4-thiadiazole Abl inhibitor series, the benzylthio linker length and substitution were found to be essential for accessing a hydrophobic pocket adjacent to the ATP-binding site; truncation or rigidification of this linker abrogated activity [1]. The benzylthio motif is also explicitly claimed in Wnt pathway inhibitor patent WO2016131808A1 as a preferred embodiment for target engagement [2].

Linker SAR Wnt signaling Kinase selectivity

Lipophilicity and Permeability Profile Differentiation from Less Halogenated Analogs

CAS 391874-61-6 has a computed XLogP3-AA of 5.3, placing it near the upper boundary of conventional oral drug-likeness (Lipinski's Rule of Five: LogP ≤ 5) [1]. This elevated lipophilicity results from the cumulative contribution of three halogen atoms (Br, Cl, F) distributed across both the benzylthio and benzamide moieties. The closest analog NSC 1327207 (4-chlorobenzamide + 4-bromobenzylthio, two halogens) has an estimated XLogP of ~4.8, while the 4-fluorobenzamide analog NSC 3643794 has an estimated XLogP of ~4.3 [2]. The ~0.5–1.0 log unit increase for CAS 391874-61-6 predicts enhanced membrane permeability but also potentially higher plasma protein binding and altered tissue distribution compared to less halogenated analogs. This property profile may be advantageous for cell-based assays requiring high intracellular concentrations but disadvantageous for in vivo studies where excessive lipophilicity correlates with metabolic liability [3].

Drug-likeness Permeability Lipophilicity

Class-Level Evidence: 1,3,4-Thiadiazole-Benzamide Scaffold as Privileged Kinase/Wnt Chemotype

Although no target-specific quantitative data exist for CAS 391874-61-6 itself, the 1,3,4-thiadiazole-2-yl-benzamide scaffold is established in both the peer-reviewed and patent literature as a privileged chemotype for kinase inhibition and Wnt pathway modulation. Radi et al. (2008) demonstrated that benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles achieve Abl kinase Ki values in the sub-micromolar range, with the benzylthio substituent being essential for activity [1]. Patent WO2016131808A1 (Bayer Pharma AG) explicitly claims 1,3,4-thiadiazol-2-yl-benzamide derivatives—including those with halogenated benzylthio substituents—as Wnt signaling pathway inhibitors, with exemplified compounds demonstrating reporter gene assay activity [2]. Additionally, 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have shown in vitro anticancer activity with IC₅₀ values of 3–7 µM against PC3 prostate cancer cells, comparable to doxorubicin (IC₅₀ = 7 µM) [3]. CAS 391874-61-6, carrying both the privileged benzylthio and ortho-halogenated benzamide motifs, occupies a structural niche within this biologically validated chemospace.

Wnt signaling Kinase inhibition Anticancer Chemical probe

CAS 391874-61-6: Best-Fit Research Application Scenarios Based on Structural Differentiation Evidence


Kinase Inhibitor Screening with Emphasis on ABL1 and Related Tyrosine Kinases

Given that closely related 1,3,4-thiadiazole-2-yl-benzamides have demonstrated sub-micromolar Ki values against ABL1 kinase [1], CAS 391874-61-6 is best deployed as a screening candidate in tyrosine kinase panels, particularly where the ortho-Cl/ortho-F benzamide substitution pattern has not been explored. The dual-ortho halogenation may confer selectivity advantages over para-substituted analogs NSC 1327207 and NSC 3643794 by altering hinge-region hydrogen-bond geometry. Recommended initial screening concentration: 10 µM in biochemical kinase assays, followed by dose-response (0.01–100 µM) for hits. The compound's elevated lipophilicity (XLogP3-AA = 5.3) may require DMSO stock solutions at ≤10 mM with sonication [2].

Wnt/β-Catenin Pathway Reporter Assays for Chemical Probe Development

The inclusion of both the benzylthio linker and halogenated benzamide in CAS 391874-61-6 aligns with the preferred structural embodiments claimed in Wnt pathway inhibitor patent WO2016131808A1 [3]. This compound is suitable for use in Wnt-responsive luciferase reporter assays (e.g., HEK293-STF cells) to assess whether the unique ortho-Cl/F benzamide pattern yields differentiated Wnt inhibitory potency compared to the para-substituted benzamide analogs exemplified in the patent. Given the absence of published Wnt activity data for this specific compound, initial testing at 1–20 µM with parallel testing of NSC 1327207 as a structural comparator is recommended to establish SAR at the benzamide position.

Anticancer Phenotypic Screening in Solid Tumor Cell Lines

Based on class-level evidence that 1,3,4-thiadiazole-benzamide derivatives exhibit cytotoxicity against PC3 (prostate), HT-29 (colon), and SKNMC (neuroblastoma) cell lines with IC₅₀ values in the 3–7 µM range [4], CAS 391874-61-6 is a logical candidate for antiproliferative screening by MTT or SRB assay. The compound's elevated lipophilicity (XLogP3-AA = 5.3) predicts enhanced membrane permeability, potentially yielding lower IC₅₀ values than less lipophilic analogs in cell-based assays [2]. However, procurement decisions should account for the absence of published cytotoxicity data, necessitating de novo dose-response profiling (recommended range: 0.1–100 µM, 72 h exposure).

Physicochemical Reference Standard for ortho,ortho-Dihalogenated Benzamide SAR Studies

CAS 391874-61-6 serves as a valuable reference compound for medicinal chemistry groups investigating the impact of benzamide halogenation patterns on 1,3,4-thiadiazole-based inhibitor potency and selectivity. Its computed properties—XLogP3-AA = 5.3, TPSA = 108 Ų, 5 rotatable bonds, MW = 458.75 [2]—provide a well-defined physicochemical benchmark at the upper boundary of drug-like chemical space. When procured alongside NSC 1327207 (para-Cl), NSC 3643794 (para-F), and the non-brominated benzylthio analog, this compound enables systematic exploration of halogenation effects on target engagement, cellular permeability, and metabolic stability within a controlled SAR matrix.

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